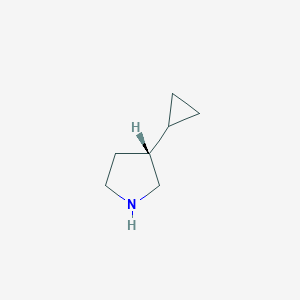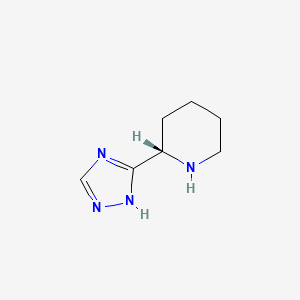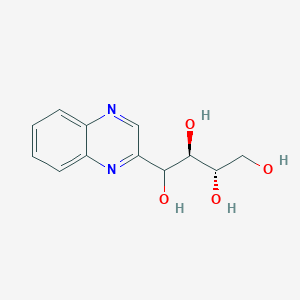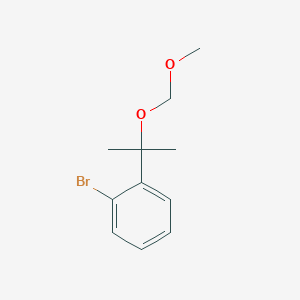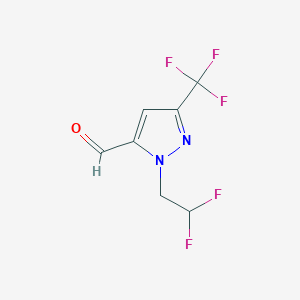
1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a fluorinated organic compound. It is characterized by the presence of both difluoroethyl and trifluoromethyl groups attached to a pyrazole ring, which is further functionalized with a carbaldehyde group. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,2-difluoroethylamine with a suitable pyrazole derivative under controlled conditions to introduce the difluoroethyl group. This is followed by the introduction of the trifluoromethyl group through electrophilic trifluoromethylation reactions. The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoroethyl and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Strong bases (e.g., sodium hydride) or nucleophiles (e.g., Grignard reagents).
Major Products
Oxidation: 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, particularly those requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity due to their unique electronic properties. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize reaction intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but lacks the trifluoromethyl group.
1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the carbaldehyde group at a different position on the pyrazole ring.
1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Oxidized form of the target compound.
Uniqueness
1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is unique due to the combination of difluoroethyl and trifluoromethyl groups on the same pyrazole ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Properties
Molecular Formula |
C7H5F5N2O |
|---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H5F5N2O/c8-6(9)2-14-4(3-15)1-5(13-14)7(10,11)12/h1,3,6H,2H2 |
InChI Key |
WNHRPXPPYUTUAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CC(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751313.png)

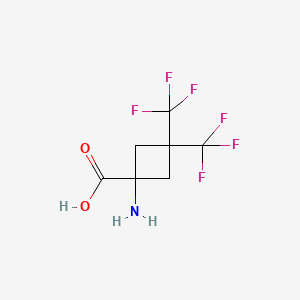
![1-Phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B11751333.png)
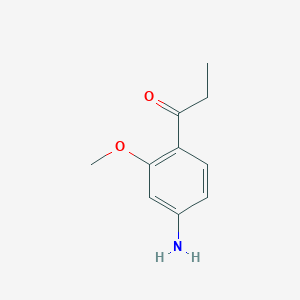
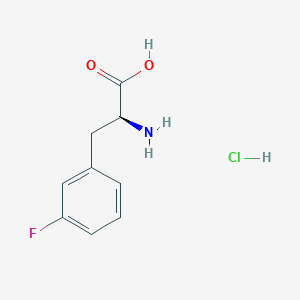
![1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11751345.png)
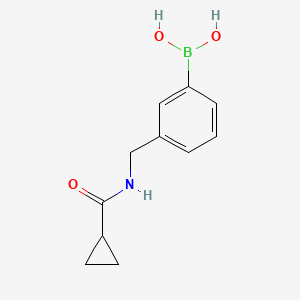
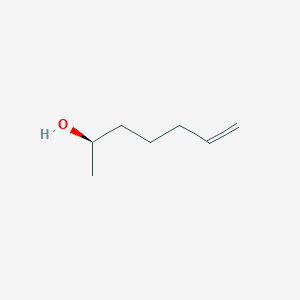
![2-[3-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11751349.png)
